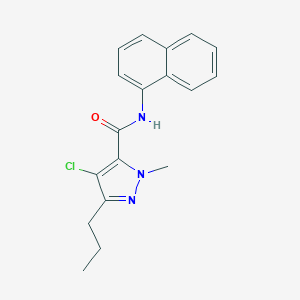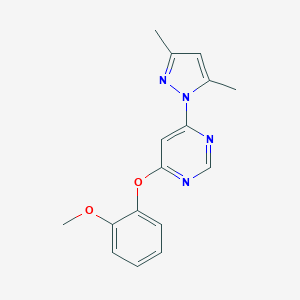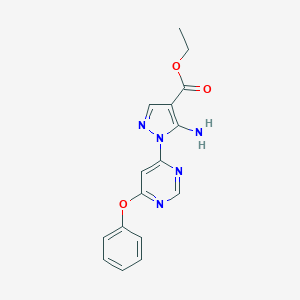
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate, also known as DMFDN, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of nicotinic acid, which is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). DMFDN has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential future applications.
Mechanism of Action
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been found to inhibit the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that is involved in the biosynthesis of NAD+. NAD+ is an essential coenzyme that is involved in various biological processes, including metabolism, DNA repair, and cell signaling. Inhibition of NAMPT by 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate leads to a decrease in the levels of NAD+ and its downstream metabolites, resulting in cell death or growth inhibition.
Biochemical and Physiological Effects:
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been shown to have a significant impact on cellular metabolism and energy production. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacterial pathogens. 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has several advantages as a research tool, including its high purity and stability, ease of synthesis, and specificity for NAMPT inhibition. However, 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
The potential future applications of 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate in scientific research are numerous. Some possible directions include the development of new cancer therapies that target NAMPT, the study of the role of NAD+ in aging and age-related diseases, and the development of new antibiotics to combat drug-resistant bacterial infections. 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate may also be used as a tool to study the role of NAD+ in various biological processes and to identify new targets for drug development.
Synthesis Methods
The synthesis of 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been achieved using different methods, including the reaction of 2,6-dichloro-5-fluoronicotinic acid with 3,5-dimethylphenol in the presence of a catalyst. Another method involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with 3,5-dimethylphenol in the presence of a base and a coupling agent. The yield of 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate obtained through these methods is high, and the purity of the compound is also satisfactory.
Scientific Research Applications
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been used in scientific research for various purposes, including the development of new drugs and the study of biological processes. 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been shown to have potential as a therapeutic agent for the treatment of cancer, bacterial infections, and neurological disorders. It has also been used as a probe to study the structure and function of proteins and enzymes.
properties
Product Name |
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate |
|---|---|
Molecular Formula |
C14H10Cl2FNO2 |
Molecular Weight |
314.1 g/mol |
IUPAC Name |
(3,5-dimethylphenyl) 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C14H10Cl2FNO2/c1-7-3-8(2)5-9(4-7)20-14(19)10-6-11(17)13(16)18-12(10)15/h3-6H,1-2H3 |
InChI Key |
JYYWPDDLKJAJHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287600.png)
![5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287601.png)
![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)



![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)
![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)

![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)


![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B287621.png)